2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure of this compound includes a triazoloquinoline moiety, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the formation of new blood vessels from pre-existing ones . This receptor plays a significant role in tumor growth and metastasis .
Mode of Action
This compound acts as an inhibitor of VEGFR-2 . By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth . The compound’s interaction with its targets results in the inhibition of the VEGFR-2 pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .
Biochemical Pathways
The compound affects the VEGF pathway, which is responsible for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels . This disruption can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .
Result of Action
The compound’s action results in the inhibition of the VEGFR-2 pathway, leading to a decrease in angiogenesis . This can effectively suppress tumor growth . In vitro cytotoxic activities of similar compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2), and the results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .
Biochemical Analysis
Biochemical Properties
It is known that other [1,2,4]triazolo[4,3-a]quinolin derivatives have shown promising antiviral and antimicrobial activities . These activities suggest that 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Related compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to intercalate DNA , suggesting that this compound may also interact with DNA or other biomolecules at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide to form the triazoloquinoline core, followed by further functionalization to introduce the phenylethanone group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production while ensuring purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **[1,2,4]Triazolo[4,3-a]
Properties
IUPAC Name |
1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZGJWBBXSWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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